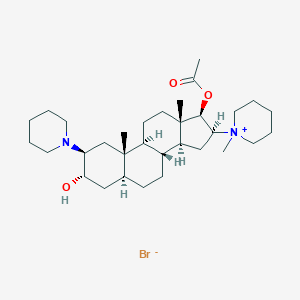

Desacetylvecuronium bromide

Description

Properties

CAS No. |

73319-13-8 |

|---|---|

Molecular Formula |

C32H55BrN2O3 |

Molecular Weight |

595.7 g/mol |

IUPAC Name |

[(2S,3R,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |

InChI |

InChI=1S/C32H55N2O3.BrH/c1-22(35)37-30-28(34(4)17-9-6-10-18-34)20-26-24-12-11-23-19-29(36)27(33-15-7-5-8-16-33)21-32(23,3)25(24)13-14-31(26,30)2;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24-,25-,26-,27+,28+,29-,30+,31+,32+;/m1./s1 |

InChI Key |

UPUCOGXSWOPTGS-WARIFQLASA-M |

SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](C[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] |

Canonical SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] |

Pictograms |

Acute Toxic |

Synonyms |

1-[(2β,3α,5α,16β,17β)-17-(Αcetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium Bromide; 3-Hydroxyvecuronium Bromide; Org 7268; |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Desacetylvecuronium Bromide

Biotransformation Pathways Leading to Desacetylvecuronium Bromide from Vecuronium (B1682833) Bromide

This compound is primarily formed in the body through the metabolic breakdown of its parent compound, vecuronium bromide. ontosight.aioup.com This biotransformation predominantly occurs in the liver, where approximately one-third of a dose of vecuronium is metabolized. oup.com The primary metabolic process is enzymatic hydrolysis, specifically deacetylation, which involves the removal of acetyl groups from the vecuronium molecule. nih.gov

The deacetylation of vecuronium bromide results in the formation of three metabolites: 3-desacetylvecuronium (B1250577), 17-desacetylvecuronium, and 3,17-didesacetylvecuronium. nih.govoup.comld99.com The most significant of these is 3-desacetylvecuronium, which is considered the principal metabolite. nih.gov This metabolite is produced when the acetyl group at the 3-position of the steroid nucleus is hydrolyzed. oup.comld99.com Research indicates that 3-desacetylvecuronium retains a considerable degree of neuromuscular blocking potency, estimated to be around 80% of the parent compound, vecuronium. wikipedia.orgnih.gov The formation of 3-desacetylvecuronium accounts for about 12% of the clearance of vecuronium. nih.gov

The other metabolites, 17-desacetylvecuronium and 3,17-didesacetylvecuronium, are less potent. nih.govld99.com The 3,17-didesacetylvecuronium metabolite has been shown to have an antagonistic interaction with vecuronium in in-vitro studies. nih.gov The biotransformation of vecuronium and the subsequent clearance of its metabolites are influenced by both hepatic and renal function. oup.compatsnap.com

Detailed pharmacokinetic studies have been conducted to compare 3-desacetylvecuronium with its parent compound, vecuronium. The findings from a study in healthy volunteers are summarized in the table below.

| Parameter | 3-Desacetylvecuronium (Median) | Vecuronium (Median) |

|---|---|---|

| Plasma Clearance (ml.kg⁻¹.min⁻¹) | 3.51 | 5.39 |

| Steady-State Distribution Volume (ml.kg⁻¹) | 254 | 152 |

| Terminal Elimination Half-Life (min) | 116 | 34 |

| Mean Residence Time (min) | 67 | 26 |

| Renal Clearance (ml.kg⁻¹.min⁻¹) | 0.85 | 0.58 |

| Concentration for 50% Neuromuscular Block (ng.ml⁻¹) | 123 | 102 |

Targeted Synthetic Approaches for this compound and its Analogues

The synthesis of this compound and its analogues is closely related to the synthesis of vecuronium bromide, as they share a common steroidal backbone. unimi.itnih.govgoogle.com The synthesis typically starts from a commercially available steroid precursor, such as epiandrosterone (B191177). unimi.itgoogle.com A multi-step process is employed to introduce the necessary functional groups and stereochemistry. unimi.itnih.govgoogle.com

One synthetic route involves the initial modification of epiandrosterone to introduce piperidino groups at the C-2 and C-16 positions of the androstane (B1237026) skeleton. unimi.it This is followed by the reduction of the carbonyl group at the C-17 position to a hydroxyl group, resulting in the key intermediate, 2β,16β-bispiperidino-5α-androstan-3α,17β-diol. unimi.it

To obtain 3-desacetylvecuronium, a selective acetylation of the 17β-hydroxyl group would be performed, while leaving the 3α-hydroxyl group unprotected. The final step involves quaternization of the piperidino nitrogen at the 16-position with a methyl group, typically using a methylating agent followed by anion exchange to introduce the bromide counter-ion. unimi.it

A general synthetic scheme for vecuronium bromide, which can be adapted for this compound, is outlined in the table below.

| Intermediate No. | Chemical Name | Role in Synthesis |

|---|---|---|

| II | Epiandrosterone | Starting material. google.com |

| III | Epiandrosterone sulfonyl ester | Activated intermediate for elimination reaction. google.com |

| IV | 5α-androst-2-ene-17-one | Intermediate for further functionalization. google.com |

| 9 | 2β,16β-bispiperidino-5α-androstan-3α-ol-17-one | Introduction of piperidino groups. unimi.it |

| 10 | 2β,16β-bispiperidino-5α-androstan-3α,17β-diol | Key intermediate with all stereocenters for vecuronium and analogues. unimi.it |

| IX | 2β, 16β-di(1-piperidyl)-3α, 17β- acetoxyl-5α-androstane | Di-acetylated precursor to vecuronium. google.com For 3-desacetylvecuronium, selective acetylation at the 17-position would be required. |

Derivatization Methods for Structural Modification in Research

In research, particularly for analytical purposes, this compound and other related aminosteroids undergo derivatization to enhance their detection and quantification in biological samples. nih.govoup.comresearchgate.net Due to the polar nature and low volatility of these compounds, direct analysis by gas chromatography (GC) is challenging. oup.com Derivatization converts the analytes into more volatile and thermally stable forms suitable for GC analysis. nih.gov

A common derivatization technique involves the silylation of the hydroxyl groups. nih.gov For 3-desacetylvecuronium, the free hydroxyl group at the 3-position is targeted. A specific method involves the formation of stable O-tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov This is achieved by reacting the metabolite with a silylating agent. nih.gov The resulting derivative can then be readily analyzed using a gas chromatography system equipped with a nitrogen-sensitive detector (NSD) or a mass spectrometer (MS). nih.govresearchgate.net

These derivatization methods are crucial for pharmacokinetic studies, enabling the sensitive and specific measurement of this compound concentrations in plasma, urine, and other biological fluids. nih.govnih.gov

The table below summarizes the derivatization methods used for the analysis of desacetylvecuronium and related compounds.

| Derivatization Method | Reagent/Technique | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| Silylation | Formation of O-tert-butyldimethylsilyl (TBDMS) derivatives | To increase volatility and thermal stability for GC analysis by targeting the 3-hydroxy group. | Capillary Gas Chromatography with Nitrogen-Sensitive Detection (GC-NSD), Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Ion-pair extraction | Use of iodide to form ion-pairs | To facilitate extraction from biological fluids prior to analysis. | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC) | oup.com |

Pharmacological Characterization and Receptor Interaction Dynamics of Desacetylvecuronium Bromide

Molecular Mechanism of Action at the Neuromuscular Junction

Competitive Antagonism of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Desacetylvecuronium bromide exerts its neuromuscular blocking effect through competitive antagonism at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. ontosight.aiwikianesthesia.org As a non-depolarizing agent, it competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on these receptors. wikianesthesia.org By binding to the nAChRs without activating them, this compound prevents ACh from binding and inducing the ion channel opening necessary for muscle cell depolarization. This inhibition of neuromuscular transmission results in skeletal muscle relaxation. ontosight.ai

Characterization of Interactions with nAChR Subunits and Binding Pockets

The site of action for this compound is the pentameric nAChR, which is composed of five protein subunits arranged around a central ion channel. oup.comfrontiersin.org In adult skeletal muscle, the receptor typically consists of two α1, one β1, one δ, and one ε subunit (α2βδε). frontiersin.organeskey.com

The binding sites for competitive antagonists like desacetylvecuronium are located at the interfaces between subunits. frontiersin.orgguidetopharmacology.org Specifically, there are two distinct antagonist binding sites on the muscle nAChR: one at the α-δ subunit interface and another at the α-ε interface. oup.comnih.gov These binding pockets are formed by several non-contiguous loops of amino acid residues contributed by both the α subunit (the principal face) and the adjacent non-α subunit (the complementary face). frontiersin.orgguidetopharmacology.org

While direct structural studies on desacetylvecuronium's binding are limited, research on its parent compound, vecuronium (B1682833), provides significant insight. For aminosteroid (B1218566) compounds, the D-ring of the steroid nucleus, which includes the 17-position acyloxy group, mimics the structure of acetylcholine and is critical for binding and producing a neuromuscular block. wikipedia.org Studies on vecuronium have shown that it binds with different affinities to the two available sites on the mouse adult muscle nAChR. nih.gov Given that desacetylvecuronium retains the essential structural motifs for antagonist activity, it is understood to interact with these same binding pockets to exert its competitive blocking effect.

Potency and Efficacy Studies of this compound

Comparative Neuromuscular Blocking Activity with Vecuronium Bromide

This compound is a potent neuromuscular blocking agent, though slightly less so than its parent compound. nih.gov Studies in human volunteers have quantified this difference by measuring the plasma concentration required to produce a 50% reduction in adductor pollicis muscle contraction (EC50). The median EC50 for desacetylvecuronium was found to be 123 ng/mL, compared to 102 ng/mL for vecuronium, indicating that a slightly higher concentration of the metabolite is needed to achieve the same level of block. nih.gov

| Compound | Median EC50 (ng/mL) | EC50 Range (ng/mL) | Source |

|---|---|---|---|

| This compound | 123 | 109-154 | nih.gov |

| Vecuronium Bromide | 102 | 71-123 | nih.gov |

Relative Potency Assessment in In Vitro Preparations (e.g., Rat Hemidiaphragm)

In vitro studies using isolated nerve-muscle preparations, such as the rat hemidiaphragm, allow for a direct comparison of the potency of neuromuscular blocking agents at the tissue level. nih.gov A study investigating the relative potencies of vecuronium and its metabolites established dose-response relationships for each compound. nih.govresearchgate.net

The results showed that 3-desacetylvecuronium (B1250577) is nearly equipotent to vecuronium in this model, with a relative potency ratio of 1:1.2 (Vecuronium : 3-Desacetylvecuronium). nih.govresearchgate.net This indicates that in the isolated rat hemidiaphragm preparation, 3-desacetylvecuronium is slightly less potent than its parent compound. The same study also found that the interaction between vecuronium and 3-desacetylvecuronium is additive, meaning their combined effect is the simple sum of their individual effects. nih.govresearchgate.net In contrast, the di-deacetylated metabolite, 3,17-didesacetyl vecuronium, was found to be significantly less potent. nih.gov

| Compound | Relative Potency Ratio (at EDmax50) | Source |

|---|---|---|

| Vecuronium Bromide | 1 | nih.govresearchgate.net |

| This compound | 1.2 | |

| 3,17-didesacetyl vecuronium | 27 |

Receptor Binding Kinetics and Affinity Investigations

The dynamics of a drug's interaction with its receptor are defined by its binding kinetics—the rates of association (kon) and dissociation (koff)—which together determine the binding affinity (Kd). nih.govyoutube.com These parameters are crucial as they influence the duration and nature of the drug's effect. nih.gov For competitive antagonists, a slow dissociation rate (a low koff) results in a long residence time at the receptor, which can lead to a prolonged pharmacological effect. nih.gov

Direct studies detailing the specific binding kinetics and affinity constants for this compound at the nAChR are not extensively available. However, inferences can be drawn from its observed pharmacological profile. The tendency for desacetylvecuronium to be implicated in prolonged neuromuscular blockade suggests that it may have a slower dissociation rate from the nAChR compared to vecuronium. nih.govwashington.edu This is further supported by pharmacokinetic data showing that desacetylvecuronium has a longer mean residence time in the body and a longer terminal elimination half-life than its parent compound. nih.gov

Investigations into the parent compound, vecuronium, have revealed that it exhibits selectivity for the two different antagonist binding sites on the mouse adult muscle nAChR. nih.gov The binding constants (L) for the αε and αδ sites were determined, showing a 21-fold preference for one site over the other. nih.gov This site selectivity is a key aspect of its receptor affinity and interaction dynamics. Given the structural and functional similarities, it is plausible that desacetylvecuronium shares this characteristic of site-selective binding, although specific affinity values for the metabolite have not been reported.

Pharmacokinetic and Biotransformation Pathways of Desacetylvecuronium Bromide

Absorption and Distribution Characteristics in Preclinical Models

Preclinical studies, often conducted in animal models such as cats, provide foundational knowledge regarding the absorption and distribution of desacetylvecuronium. nih.govcompbio.com Following intravenous administration, the compound distributes into the extracellular fluid to reach its site of action at the neuromuscular junction. researchgate.net

Desacetylvecuronium exhibits a larger steady-state volume of distribution compared to its parent compound, vecuronium (B1682833). nih.gov In human volunteers, the steady-state distribution volume for 3-desacetylvecuronium (B1250577) was reported to be 254 ml/kg, while for vecuronium it was 152 ml/kg. nih.gov This suggests a more extensive distribution of the metabolite into tissues. In cats with liver failure, the volume of distribution at steady state was not significantly different from control animals. nih.gov

Preclinical pharmacokinetic services offer a range of studies to characterize these parameters, including single and multiple dose studies, and analysis of distribution in various tissues and fluids like blood, bile, and urine. compbio.com

Clearance Mechanisms of Desacetylvecuronium Bromide

The clearance of this compound from the body is a multifaceted process involving hepatic metabolism and renal and biliary excretion.

Hepatic Metabolism and Esterase Activity

The liver plays a significant role in the biotransformation of vecuronium to its metabolites, including 3-desacetylvecuronium. washington.edu This conversion is primarily mediated by hepatic esterases through deacetylation. oup.com Specifically, deacetylation at the 3α-position of the steroid nucleus of vecuronium yields 3-desacetylvecuronium. This metabolite retains a significant portion, approximately 50-80%, of the neuromuscular blocking potency of the parent compound. oup.comld99.com

Studies have shown that the conversion to 3-desacetylvecuronium accounts for about 12% of vecuronium's total clearance. nih.gov In cats with induced liver failure, the plasma clearance of 3-desacetylvecuronium was significantly reduced compared to control animals (2.8 +/- 0.6 vs. 14.1 +/- 6.5 ml.kg-1.min-1), highlighting the liver's importance in its elimination. nih.gov

Renal Elimination Pathways

The kidneys are a primary route for the elimination of this compound. nih.govwashington.edunih.gov Renal clearance involves the excretion of the unchanged metabolite into the urine. merckmanuals.com In healthy human volunteers, the renal clearance of 3-desacetylvecuronium was found to be 0.85 ml/kg/min. nih.gov This pathway is particularly crucial, as impaired renal function can lead to the accumulation of 3-desacetylvecuronium, potentially causing prolonged neuromuscular blockade. washington.edunih.govru.nl In patients with renal failure, the accumulation of this active metabolite is a significant clinical concern. nih.govtdl.org

Biliary Excretion Contributions

Biliary excretion also contributes to the clearance of desacetylvecuronium. While vecuronium itself is significantly eliminated via the bile, its metabolite, 3-desacetylvecuronium, is also found in bile. derangedphysiology.compsu.edunih.gov Studies in cats have demonstrated that a substantial portion of administered 3-desacetylvecuronium is recovered in the bile and liver. nih.gov In control cats, approximately 70% of the dose was recovered in bile and liver, indicating a significant role for hepatobiliary excretion in the disposition of this metabolite. nih.gov

Determination of Elimination Half-Life and Mean Residence Time

The elimination half-life (t½) and mean residence time (MRT) are key pharmacokinetic parameters that describe the duration of a drug's presence in the body. For 3-desacetylvecuronium, these values are notably longer than for its parent compound, vecuronium.

In a study involving healthy human volunteers, the terminal elimination half-life of 3-desacetylvecuronium was found to be a median of 116 minutes, which is significantly longer than the 34 minutes reported for vecuronium. nih.gov Similarly, the mean residence time for 3-desacetylvecuronium was 67 minutes, compared to 26 minutes for vecuronium. nih.gov These longer values indicate a slower elimination process for the metabolite. In cats with liver failure, the mean residence time of 3-desacetylvecuronium was markedly increased to 334 minutes compared to 49 minutes in control cats, further emphasizing the impact of hepatic function on its elimination. nih.gov

| Pharmacokinetic Parameter | 3-Desacetylvecuronium | Vecuronium |

| Elimination Half-Life (t½) | 116 min nih.gov | 34 min nih.gov |

| Mean Residence Time (MRT) | 67 min nih.gov | 26 min nih.gov |

Compartmental and Non-Compartmental Pharmacokinetic Modeling

Pharmacokinetic modeling is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. allucent.comresearchgate.netallucent.com Both compartmental and non-compartmental approaches are utilized to analyze the plasma concentration-time data of compounds like this compound.

Compartmental modeling represents the body as a series of interconnected compartments. allucent.comuoanbar.edu.iq For neuromuscular blocking agents, two-compartment models are often used to describe their pharmacokinetics. researchgate.netnih.gov These models can help to visualize and predict the drug's movement between a central compartment (representing plasma and highly perfused tissues) and a peripheral compartment (representing less perfused tissues). allucent.com The plasma concentration profile of 3-desacetylvecuronium has been analyzed using such models. nih.gov

Non-compartmental analysis (NCA) is a model-independent approach that uses algebraic equations to estimate key pharmacokinetic parameters like clearance, volume of distribution, and half-life directly from the plasma concentration-time data, without assuming a specific compartmental structure. allucent.com This method provides a more direct and less assumption-driven assessment of the drug's disposition. allucent.com

In studies of 3-desacetylvecuronium, drug plasma concentration versus time data has been analyzed using nonlinear mixed-effects modeling, a sophisticated approach that can account for inter-individual variability and is applicable to both compartmental and non-compartmental frameworks. nih.gov

Factors Influencing this compound Disposition in Research Models

The disposition of this compound, the principal and pharmacologically active metabolite of vecuronium bromide, is significantly influenced by the functional status of key organ systems, particularly the kidneys and the liver. Research models have demonstrated that alterations in renal and hepatic function can profoundly impact the clearance, accumulation, and biotransformation of this compound.

Impaired renal function is a critical factor affecting the elimination of this compound. The metabolite relies primarily on renal elimination, and any reduction in kidney function can lead to its accumulation in the plasma. In patients with renal failure, the elimination half-time of 3-desacetylvecuronium is prolonged.

This impaired clearance is a significant concern as this compound possesses potent neuromuscular blocking activity, estimated to be 50-70% of the parent compound, vecuronium. Consequently, its accumulation can cause or contribute to prolonged neuromuscular blockade, particularly after extended administration of vecuronium in clinical settings like intensive care units.

A key study involving critically ill adult patients who received vecuronium for at least two days found a strong association between prolonged neuromuscular blockade and renal impairment. The seven patients who experienced prolonged paralysis (lasting from 6 hours to over 7 days) all had impaired renal function and exhibited higher plasma concentrations of 3-desacetylvecuronium. This finding underscores the pivotal role of the kidneys in the clearance of this metabolite and the clinical consequences of its accumulation when renal function is compromised. The cumulation of 3-desacetylvecuronium is especially a risk in cases of renal dysfunction.

Table 1: Effect of Renal Failure on Vecuronium and 3-Desacetylvecuronium

| Patient Group | Compound | Effect | Reference |

|---|---|---|---|

| Patients with Renal Failure | Vecuronium Bromide | Elimination half-time prolonged |

The liver plays a dual role in the disposition of this compound. It is the primary site where the parent compound, vecuronium, is metabolized into its derivatives, including 3-desacetylvecuronium, through a process of deacetylation. Therefore, hepatic function directly influences the rate of formation of the metabolite. In cases of liver disease, reduced hepatic enzyme activity can alter the metabolism of vecuronium, which in turn affects the production and subsequent accumulation of its metabolites.

Furthermore, the liver is also involved in the clearance of this compound itself. Research in a cat model with induced fulminant hepatitis demonstrated a significant impact of liver failure on the metabolite's pharmacokinetics. Compared to control subjects, cats with liver failure showed significantly lower plasma clearance and a greater mean residence time for 3-desacetylvecuronium. This indicates that hepatic dysfunction not only affects the formation of the metabolite but also hinders its elimination from the body, contributing to its potential for accumulation.

Table 2: Pharmacokinetics of this compound in a Cat Model with and without Liver Failure

| Parameter | Control Cats (Mean +/- SD) | Cats with Liver Failure (Mean +/- SD) | Reference |

|---|---|---|---|

| Plasma Clearance (ml.kg-1.min-1) | 14.1 +/- 6.5 | 2.8 +/- 0.6 | |

| Mean Residence Time (min) | 49 +/- 29 | 334 +/- 225 |

Interplay of this compound with Parent Compound (Vecuronium Bromide) and Other Metabolites

In-vitro studies on the rat hemidiaphragm have elucidated the nature of these interactions. The research demonstrated that vecuronium and its primary metabolite, 3-desacetylvecuronium, interact in an additive fashion. This means their combined effect is the sum of their individual effects, with 3-desacetylvecuronium contributing significantly to the blockade due to its high potency (about 80% that of vecuronium). In healthy human volunteers, the conversion to 3-desacetylvecuronium was found to account for 12% of vecuronium's total clearance.

In contrast, the interaction between vecuronium and its 3,17-desacetyl derivative was found to be antagonistic. The combined effect of these two compounds was less than additive, suggesting that the 3,17-desacetyl metabolite can reduce the neuromuscular-blocking action of the parent compound. The 17-desacetyl and 3,17-didesacetyl metabolites are considerably less potent, having less than one-tenth the activity of vecuronium. This complex interplay, where one metabolite adds to the effect of the parent drug while another opposes it, highlights the intricate pharmacology associated with vecuronium's biotransformation.

Table 3: Pharmacokinetic Comparison of this compound and Vecuronium Bromide in Healthy Volunteers (Median Data)

| Parameter | This compound | Vecuronium Bromide | Reference |

|---|---|---|---|

| Plasma Clearance (ml.kg-1.min-1) | 3.51 | 5.39 | |

| Steady-State Distribution Volume (ml.kg-1) | 254 | 152 | |

| Terminal Elimination Half-Life (min) | 116 | 34 | |

| Mean Residence Time (min) | 67 | 26 |

**Table

Structural Activity Relationship Sar Studies of Desacetylvecuronium Bromide and Its Analogues

Elucidation of Key Steroidal and Quaternary Ammonium (B1175870) Structural Determinants for Neuromuscular Blocking Activity

The neuromuscular blocking activity of desacetylvecuronium bromide and related aminosteroidal compounds is fundamentally linked to their molecular architecture. The presence of a rigid steroidal skeleton and charged quaternary ammonium groups are critical for their interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.

The aminosteroid (B1218566) nucleus serves as a scaffold, positioning the functional groups in a specific spatial arrangement necessary for effective binding to the receptor. For vecuronium (B1682833) and its analogues, certain pharmacophoric features are essential for potent neuromuscular blockade. One of the most critical features is the presence of at least one quaternary nitrogen atom, which facilitates a strong interaction with the anionic subsite of the nAChR. These positively charged quaternary ammonium sites mimic the quaternary nitrogen of acetylcholine, the endogenous neurotransmitter, allowing them to compete for the same binding sites.

Deacetylation at the 3- or 17-positions of the steroid nucleus, as seen in this compound (3-desacetylvecuronium), has been shown to decrease neuromuscular blocking potency. This suggests that the acetyl ester groups, which form acetylcholine-like moieties, are important for the high affinity of the parent compounds, pancuronium (B99182) and vecuronium, to the nAChR. Studies on desacetoxy analogues of pancuronium and vecuronium have confirmed that the removal of one or both of these acetylcholine-like moieties leads to a reduction in neuromuscular blocking potency. For instance, the bis-desacetoxy analogue of pancuronium was found to be one-fifth as potent as the parent compound. nih.gov Similarly, desacetoxy analogues of vecuronium also exhibited lower neuromuscular blocking potency. nih.gov

| Compound | Modification | Relative Neuromuscular Blocking Potency |

| Pancuronium | Parent Compound | High |

| Bis-desacetoxy Pancuronium | Removal of both acetyl groups | Reduced (1/5th of Pancuronium) nih.gov |

| Vecuronium | Parent Compound | High |

| Desacetoxy Vecuronium Analogues | Removal of acetyl group(s) | Reduced nih.gov |

| 3-Desacetylvecuronium (B1250577) | Deacetylation at position 3 | Potent, but may be less than vecuronium |

Investigation of Stereochemical Influences on Pharmacological Profile

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, plays a crucial role in its pharmacological activity. In the case of aminosteroidal neuromuscular blocking agents, the rigid and complex stereochemistry of the steroid nucleus is a key determinant of their interaction with the nAChR. Living systems are chiral, and thus, different stereoisomers of a drug can exhibit distinct pharmacological and toxicological profiles.

For neuromuscular blocking agents, specific stereochemical configurations are necessary for optimal binding to the receptor. The distance between the two quaternary ammonium groups in bis-quaternary compounds, for example, is a critical factor that is dictated by the stereochemistry of the steroidal backbone. This distance is thought to correspond to the distance between the anionic sites on the two alpha subunits of the nAChR.

While specific studies focusing exclusively on the stereoisomers of this compound are limited, the principles derived from related compounds like atracurium (B1203153) and its isomers highlight the importance of stereochemistry. Cisatracurium (B1209417), a single isomer of atracurium, is significantly more potent and has a more favorable side-effect profile than the mixture of isomers present in atracurium. This demonstrates that subtle changes in the spatial orientation of functional groups can have profound effects on pharmacological properties. It is therefore highly probable that the specific stereoconfiguration of this compound is critical for its neuromuscular blocking activity, and any alterations to this configuration would likely impact its potency and efficacy.

Comparative SAR Analysis within the Pancuronium and Vecuronium Series

A comparative analysis of the structure-activity relationships within the pancuronium and vecuronium series, which includes their deacetylated metabolites like desacetylvecuronium, provides valuable insights into the molecular features governing their neuromuscular blocking effects. Pancuronium is a bis-quaternary aminosteroid, while vecuronium is a mono-quaternary analogue of pancuronium.

The primary structural difference between pancuronium and vecuronium is the nature of the nitrogen atom at the 2-position of the A-ring of the steroid nucleus. In pancuronium, this nitrogen is quaternized with a methyl group, whereas in vecuronium, it is a tertiary amine. This seemingly minor change has significant pharmacological consequences. Vecuronium is less potent than pancuronium but has a more favorable cardiovascular profile, with a reduced tendency to cause tachycardia. This is attributed to the reduced vagolytic activity of the mono-quaternary structure.

The metabolites of these compounds, formed by deacetylation, also exhibit neuromuscular blocking activity, albeit generally to a lesser extent than the parent compounds. Studies have shown that 3-desacetylvecuronium is a potent neuromuscular blocking drug itself. nih.gov In fact, the potency of 3-desacetylvecuronium has been reported to be approximately half that of vecuronium. Similarly, the 3-hydroxy metabolite of pancuronium is about half as potent as pancuronium itself. e-safe-anaesthesia.org The 17-desacetyl and 3,17-bisdesacetyl metabolites are considerably less potent. aneskey.com

This trend highlights the importance of the acetyl groups for maximal potency. The removal of the acetyl group at the 3-position has a more pronounced effect on reducing potency than modifications at other positions. This comparative analysis reinforces the understanding that both the quaternary ammonium structure and the presence and position of acetylcholine-like moieties are critical determinants of the neuromuscular blocking profile of these aminosteroidal agents.

| Compound | Neuromuscular Blocking Potency (Relative to Parent Compound) |

| Pancuronium | 1 |

| 3-OH-pancuronium | ~0.5 e-safe-anaesthesia.org |

| 17-OH-pancuronium | Significantly less potent |

| 3,17-OH-pancuronium | Significantly less potent |

| Vecuronium | 1 |

| 3-Desacetylvecuronium | ~0.5 - 0.8 e-safe-anaesthesia.org |

| 17-Desacetylvecuronium | Low (5-10% of vecuronium) aneskey.com |

| 3,17-Bisdesacetylvecuronium | Very low |

Advanced Analytical and Bioanalytical Methodologies for Desacetylvecuronium Bromide Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the analysis of Desacetylvecuronium bromide, providing the necessary separation from its parent compound and other endogenous substances.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of this compound. Various detection modes can be coupled with HPLC to achieve the desired sensitivity and selectivity.

UV detection is a common method, with one study reporting the use of a Tracer Extrasil CN column and a mobile phase of O-phosphoric acid (pH 6; 0.05M)-acetonitrile (50:50 v/v) for the separation of vecuronium (B1682833) and its degradation products, with detection at 210 nm researchgate.netresearchgate.net. Another HPLC method utilized a Primesep SB column with a mobile phase of water, acetonitrile, and ammonium (B1175870) formate, with UV detection at 260 nm sielc.com.

For enhanced sensitivity in biological samples, electrochemical detection has been employed. A method was developed for the determination of vecuronium and its deacetylated metabolites in human plasma using HPLC with electrochemical detection nih.gov. This approach offered the sensitivity required for pharmacokinetic studies nih.gov. Another study successfully applied HPLC with electrochemical detection to a preliminary pharmacokinetic study in a patient, achieving a low detection limit of 3 ng/mL nih.gov. In this method, the electrochemical detector was operated with working electrodes set at +0.65 V and +1.05 V nih.gov.

Fluorimetric detection, following post-column ion-pair extraction, provides another sensitive option. An assay was developed using a fluorescent anion, 9,10-dimethoxyanthracene-2-sulphonate, as the counter-ion, achieving a detection limit of approximately 5 ng/ml in plasma researchgate.net.

Table 1: HPLC Methods for this compound Analysis

| Column | Mobile Phase | Detection Mode | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Tracer Extrasil CN (150 x 4.6mm; 5μm) | O-phosphoric acid (pH 6; 0.05M)-acetonitrile (50:50 v/v) | UV at 210 nm | LOD: 2.67 μg/ml, LOQ: 8.10 μg/ml | researchgate.netresearchgate.net |

| Primesep SB | Water, Acetonitrile (MeCN), and Ammonium Formate (AmFm) | UV at 260 nm | Not Specified | sielc.com |

| Not Specified | Not Specified | Electrochemical | 3 ng/mL (in patient sample) | nih.gov |

| Not Specified | Not Specified | Fluorimetric (post-column ion-pair extraction) | ~5 ng/ml (in plasma) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity for the identification and quantification of this compound, particularly in forensic contexts. One study detailed a sensitive and specific capillary gas chromatographic assay for the quantitation of vecuronium and its metabolite, 3-desacetylvecuronium (B1250577), in plasma, bile, and urine nih.gov. This method involved the formation of stable O-tert-butyldimethylsilyl derivatives of the hydroxyl group on the metabolites nih.gov. The assay demonstrated a lower limit of detection of 4 ng/ml for 3-desacetylvecuronium nih.gov. In another application, metabolite fragments of vecuronium bromide were identified in visceral material, blood, and skin samples using a newly developed GC-MS method to solve a case of suspected death researchgate.net. A method for quantifying rocuronium (B1662866) used 3-desacetylvecuronium as an internal standard, highlighting its utility in related analyses researchgate.net.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

The coupling of Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) has become a cornerstone for the sensitive and specific quantification of this compound in biological matrices. A quantitative method was developed for the analysis of vecuronium and its active metabolite, 3-desacetylvecuronium, in blood and tissue samples using LC-ESI-MS in the positive selected ion monitoring mode nih.govoup.com. This method achieved a limit of detection of 0.005 mg/L and a limit of quantitation of 0.010 mg/L in blood nih.govoup.com. The chromatographic separation was performed on a Gemini 5-μm C18 column with a mobile phase of 0.1% formic acid/acetonitrile nih.govresearchgate.net.

Another study developed a simultaneous determination method for pancuronium (B99182), vecuronium, and their related compounds, including 3-monodesacetyl vecuronium, in human serum using LC-ESI-MS umin.ac.jpnih.gov. This method demonstrated linearity over a concentration range of 0.25–50.0 ng/mL for each compound umin.ac.jpnih.gov.

Table 2: LC-ESI-MS Method Parameters for this compound Quantification

| Column | Mobile Phase | Ionization Mode | Monitored Ions (m/z) for 3-desacetylvecuronium | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| Gemini 5-μm C18 | 0.1% formic acid/acetonitrile | Positive ESI (Selected Ion Monitoring) | 515.3 (M+), 258.3, 356.4 | LOD: 0.005 mg/L, LOQ: 0.010 mg/L (in blood) | nih.govoup.com |

| Not Specified | Not Specified | ESI | Not Specified | Linear range: 0.25–50.0 ng/mL | umin.ac.jpnih.gov |

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) presents an alternative approach for the separation and determination of this compound. A CZE method was developed and validated for the quantitative determination of vecuronium bromide and was compared with an HPLC method, with no significant differences observed between the two techniques researchgate.net. Another study devised a novel capillary electrophoretic method for the separation of pancuronium and vecuronium ions using capacitively coupled contactless conductivity detection semanticscholar.orgnih.gov. This method utilized a bare fused-silica capillary and an optimal background electrolyte of 50 mM borate (B1201080) buffer (pH 9.5) containing 12.5 mg/mL of (2-hydroxypropyl)-γ-cyclodextrin nih.govresearchgate.net.

Sample Preparation Techniques for Biological Matrices (e.g., plasma, urine, tissue, bile)

Effective sample preparation is a critical step to remove interferences and concentrate the analyte from complex biological matrices prior to chromatographic analysis.

Liquid-Liquid Extraction Methods

Liquid-liquid extraction (LLE) is a commonly employed technique for the isolation of this compound from biological fluids. A single dichloromethane (B109758) extraction of the iodide ion-pairs of the monoquaternary or bisquaternary ammonium compounds was used in a GC-MS assay nih.gov. Another method involved a one-step liquid-liquid extraction after acidification of the samples for HPLC analysis nih.gov. This technique is based on the differential solubility of the compound of interest between two immiscible liquid phases, allowing for its separation from matrix components youtube.com. The choice of solvent is crucial and can be optimized based on the physicochemical properties of the analyte to maximize recovery elementlabsolutions.com.

In some GC-MS methods, an iodide ion pair formation is utilized, followed by a single-step liquid-liquid extraction with dichloromethane researchgate.net. This approach has been shown to have an extraction efficiency of approximately 75% for rocuronium, a structurally related compound researchgate.net.

Solid-Phase Extraction Procedures

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological samples like plasma, urine, or tissue homogenates prior to chromatographic analysis. researchgate.netnih.gov The procedure for this compound and its parent compound typically involves an ion-pair extraction mechanism.

A common approach involves the use of C18 disposable cartridges. researchgate.net The process generally follows four main steps: conditioning, loading, washing, and eluting. youtube.com

Conditioning: The C18 sorbent is first conditioned, often with an organic solvent like methanol, to activate the non-polar functional chains. This is followed by an equilibration step with an aqueous solution, such as water or a buffer, to prepare the sorbent for the aqueous biological sample. youtube.com

Sample Loading: The biological sample (e.g., plasma) is acidified and then loaded onto the conditioned cartridge. researchgate.net A slow flow rate is often used to ensure optimal interaction and retention of the analyte on the sorbent material. youtube.com

Washing: The cartridge is washed with a specific solvent mixture to remove endogenous interferences from the matrix without prematurely eluting the analyte of interest. youtube.com

Elution: Finally, the retained this compound is eluted from the sorbent using an appropriate organic solvent or solvent mixture, which is then typically evaporated and reconstituted in the mobile phase for analysis. youtube.com

One study detailed a single dichloromethane extraction of iodide ion-pairs for both vecuronium and desacetylvecuronium from acidified biological fluids, demonstrating a robust method for sample cleanup. nih.gov Another novel SPE procedure was highlighted for its good recovery of both vecuronium and its metabolites from human plasma, emphasizing ease and speed of execution. nih.gov

Chemical Derivatization for Enhanced Detection

Chemical derivatization is a process that transforms an analyte into a new compound with properties that are more suitable for a given analytical method, often to improve detectability or chromatographic behavior. uvic.ca

For the analysis of this compound, derivatization has been employed, particularly for gas chromatography (GC) methods. Since desacetylvecuronium contains a hydroxyl group at the 3-steroidal position, it can be derivatized to form a more volatile and thermally stable compound suitable for GC analysis. A specific example involves the formation of O-tert-butyldimethylsilyl (O-t-BDMS) derivatives. nih.gov This procedure allows for the simultaneous analysis of the parent compound (vecuronium) and its derivatized metabolite (3-desacetylvecuronium) using a capillary GC system equipped with a nitrogen-sensitive detector. nih.gov

However, with the advent of highly sensitive liquid chromatography-mass spectrometry (LC-MS) techniques, derivatization is often not required. This compound is a quaternary ammonium compound that can be readily ionized and detected using techniques like electrospray ionization (ESI), making direct analysis feasible and highly sensitive. researchgate.netnih.gov

Method Validation Parameters for Bioanalytical Assays

The validation of bioanalytical methods is essential to ensure the reliability, reproducibility, and accuracy of the quantitative data. europa.eunih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for these validations. europa.eunalam.ca The key parameters validated for this compound assays are detailed below.

| Validation Parameter | Description | Typical Acceptance Criteria | Reported Findings for this compound |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the response versus the concentration of the analyte. | A correlation coefficient (r²) of ≥0.99 is generally desired. nih.gov | A liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method was linear from 0.01 to 1.00 mg/L with r² ≥ 0.999. nih.gov A gas chromatography (GC) assay showed a linear range up to 5000 ng/ml. nih.gov |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Often defined as a signal-to-noise ratio of 3:1. researchgate.net | An LC-ESI-MS method determined the LOD in blood to be 0.005 mg/L. nih.gov |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ddtjournal.net | The analyte response should be at least 5-10 times the response of the blank. Precision should not exceed 20% and accuracy should be within 80-120%. austinpublishinggroup.com | The LOQ for an LC-ESI-MS method in blood was 0.010 mg/L. nih.gov A GC assay reported a lower limit with adequate precision of 4 ng/ml. nih.gov |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV). au.dk | %CV should not exceed 15% for quality control (QC) samples, except for the LOQ, where it should not exceed 20%. austinpublishinggroup.comau.dk | An LC-ESI-MS method demonstrated intra- and inter-day assay coefficients of variation of less than 10%. nih.gov A GC method reported reproducibility over a range of clinical concentrations with a %CV of 2-4% for the parent compound. nih.gov |

| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. It is expressed as the percent deviation from the nominal value. au.dk | The mean value should be within ±15% of the nominal value for QC samples, except for the LOQ, where it should be within ±20%. au.dkfda.gov | The accuracy and precision of validated methods must fall within these established regulatory limits. au.dkjapsonline.com |

| Stability | The chemical stability of an analyte in a given biological matrix under specific conditions for given time intervals. This includes freeze-thaw, short-term (bench-top), and long-term stability. | Analyte concentrations should remain within ±15% of the initial concentration. | The stability of this compound and its parent compound in plasma is a critical consideration, as spontaneous desacetylation can occur. nih.gov Studies confirm that sample preparation and storage conditions must be validated to ensure that the measured concentrations reflect the true in vivo levels. nih.govsygnaturediscovery.com |

Theoretical and Computational Modeling of Desacetylvecuronium Bromide

Molecular Docking and Dynamics Simulations of Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of Desacetylvecuronium bromide, molecular docking can be employed to simulate its interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR), its primary pharmacological target. nih.govmdpi.com These simulations can elucidate the specific binding modes and key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding affinity. researchgate.net For instance, studies on similar neuromuscular blocking agents have utilized docking to understand their binding at the interface of nAChR subunits. nih.govnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the binding process by simulating the movement of atoms and molecules over time. nih.govmdpi.com This method can be used to study the conformational changes in both this compound and the nAChR upon binding, as well as the stability of the resulting complex. dovepress.com MD simulations can also help in understanding the role of solvent molecules in the binding event and can be used to calculate binding free energies, providing a more quantitative measure of binding affinity. nih.gov While specific MD simulation studies on this compound are not extensively documented, the methodology has been successfully applied to other neuromuscular blockers, offering a blueprint for future research. nih.gov

Table 1: Key Interactions in Ligand-Receptor Binding Simulations

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Potential formation between the hydroxyl and carbonyl groups of this compound and amino acid residues in the nAChR binding site. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribution of the steroid nucleus and other nonpolar regions of the molecule to the overall binding affinity. |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | The quaternary ammonium (B1175870) groups of this compound are likely to interact with negatively charged residues in the receptor's binding pocket. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The nonpolar steroid backbone of this compound may favor interaction with hydrophobic pockets within the nAChR. |

Physiologically Based Pharmacokinetic (PBPK) Modeling for Predictive Research

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical modeling technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body based on physiological and anatomical parameters. mdpi.commdpi.com A PBPK model for this compound would integrate its physicochemical properties with physiological data to predict its concentration-time profiles in various tissues and organs. mdpi.com This approach has the advantage of being able to simulate pharmacokinetic profiles in different patient populations and under various physiological conditions, which can be particularly useful in predictive research. mdpi.com

Table 2: Components of a Hypothetical PBPK Model for this compound

| Component | Description | Example Parameters |

| System Data | Anatomical and physiological parameters of the subject population. | Organ volumes (liver, kidney, etc.), blood flow rates, cardiac output. |

| Drug-Specific Data | Physicochemical properties of this compound. | Molecular weight, logP, pKa, plasma protein binding. |

| In Vitro Data | Data from laboratory experiments on the drug's metabolism and transport. | Metabolic clearance rates from liver microsomes, transporter kinetics. |

| Model Structure | Mathematical equations describing the movement of the drug through the body compartments. | Perfusion-limited or diffusion-limited models for tissue distribution. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to correlate the chemical structure of a compound with its biological activity. semanticscholar.org In the context of this compound and other neuromuscular blocking agents, QSAR models can be developed to predict their potency and duration of action based on their molecular descriptors. These descriptors can include physicochemical properties such as lipophilicity, electronic properties, and steric parameters.

QSAR studies on neuromuscular blocking agents have the potential to guide the design of new analogs with improved pharmacological profiles. By identifying the key structural features that contribute to neuromuscular blockade, medicinal chemists can synthesize new compounds with enhanced potency or a more desirable duration of action. While specific QSAR studies focusing solely on this compound are limited, the principles of QSAR have been applied to the broader class of neuromuscular blocking drugs.

Population Pharmacokinetic Modeling Approaches (e.g., NONMEM)

Population pharmacokinetic (PK) modeling is a statistical approach used to quantify the variability in drug concentrations among individuals in a target population and to identify the factors that influence this variability. patsnap.com Nonlinear mixed-effects modeling, often implemented using software like NONMEM (Nonlinear Mixed Effects Modeling), is a powerful tool for population PK analysis. patsnap.comnih.gov

A study involving healthy volunteers utilized nonlinear mixed-effects modeling to analyze the pharmacokinetics of this compound. nih.gov This analysis revealed important pharmacokinetic parameters for the compound. For its parent drug, vecuronium (B1682833), a three-compartment model has been found to best describe its concentration-time profiles in some studies. nih.govresearchgate.net Population PK models can also incorporate covariates such as age, weight, and renal function to explain inter-individual variability in drug disposition. patsnap.com

Table 3: Pharmacokinetic Parameters of this compound from a Study in Healthy Volunteers nih.gov

| Parameter | Median Value | Range |

| Plasma Clearance (ml.kg-1.min-1) | 3.51 | 2.11-6.57 |

| Steady-State Distribution Volume (ml.kg-1) | 254 | 215-410 |

| Terminal Elimination Half-Life (min) | 116 | 44-672 |

| Mean Residence Time (min) | 67 | 42-145 |

| Renal Clearance (ml.kg-1.min-1) | 0.85 | 0.15-1.24 |

In Vitro and Preclinical Research Models for Desacetylvecuronium Bromide Studies

Isolated Tissue Preparations (e.g., Rat Hemidiaphragm)

Isolated tissue preparations, such as the rat phrenic nerve-hemidiaphragm, are classical and valuable tools in neuromuscular pharmacology. nih.gov These ex vivo models maintain the integral structure of the neuromuscular junction (NMJ), allowing for the direct measurement of muscle contractile responses to nerve stimulation.

Detailed Research Findings:

Studies utilizing the isolated rat hemidiaphragm have been instrumental in characterizing the neuromuscular blocking profile of Desacetylvecuronium bromide. Research has demonstrated that this metabolite possesses significant neuromuscular blocking activity. nih.gov In one study, the relative potency of vecuronium (B1682833) and its metabolites was determined, showing that 3-desacetylvecuronium (B1250577) has a potency comparable to the parent compound. nih.gov

Specifically, dose-response relationships were established for vecuronium, 3-desacetylvecuronium, and 3,17-desacetylvecuronium. The mode of interaction between vecuronium and its metabolites was also investigated. The findings indicated that vecuronium and 3-desacetylvecuronium interact in an additive manner. In contrast, the combination of vecuronium and the 3,17-desacetyl derivative resulted in a less than additive effect, suggesting antagonism. nih.gov

Electrophysiological recordings from these preparations can further dissect the pre- and postjunctional effects of the compound. nih.gov For instance, researchers can assess parameters like end-plate potential amplitude and frequency, providing insights into the compound's mechanism of action at the nicotinic acetylcholine (B1216132) receptors on the muscle endplate. nih.gov

Table 1: Research Findings from Isolated Rat Hemidiaphragm Studies

| Parameter Studied | Finding | Reference |

|---|---|---|

| Relative Potency | 3-desacetylvecuronium has a neuromuscular blocking potency comparable to vecuronium. | nih.gov |

| Compound Interaction | 3-desacetylvecuronium interacts additively with vecuronium. | nih.gov |

| Mechanism of Action | Allows for the assessment of pre- and postjunctional effects through electrophysiological recordings. | nih.gov |

Cellular Models for Neuromuscular Junction Research

Cellular models provide a more controlled environment to study the specific cellular and molecular targets of this compound. These models are essential for high-throughput screening and detailed mechanistic investigations.

Immortalized cell lines are widely used in neurotoxicology due to their ease of culture, homogeneity, and scalability. nih.gov For neuromuscular research, cell lines such as the C2C12 mouse myoblast cell line and neuronal-like cell lines (e.g., PC12, SH-SY5Y) are commonly employed. umn.eduspringernature.commdpi.com

Detailed Research Findings:

While direct studies on this compound using these specific cell lines are not extensively documented in the provided search results, these models are fundamental for general neurotoxicology and neuromuscular research. For example, immortalized muscle cell lines have been crucial in studying myotonic dystrophy, a neuromuscular disease, by providing a platform to screen therapeutic compounds. nih.govnih.gov Neuronal cell lines are used to investigate the neurotoxicity of various substances by assessing cell viability, oxidative stress, and mechanisms of cell death. mdpi.com The principles and techniques applied in these studies, such as assessing cytotoxicity and receptor binding, are directly applicable to investigating the effects of this compound on muscle and neuronal cells.

Table 2: Examples of Immortalized Cell Lines in Neuromuscular Research

| Cell Line | Origin | Typical Application in Neuromuscular Research |

|---|---|---|

| C2C12 | Mouse myoblast | Studying myotube formation and muscle differentiation. umn.edu |

| PC12 | Rat pheochromocytoma | Investigating neuronal differentiation and neurotoxicity. springernature.com |

| SH-SY5Y | Human neuroblastoma | Modeling dopaminergic neurons and studying neurotoxic insults. mdpi.com |

Primary cell cultures, derived directly from animal tissues, offer a model that more closely resembles the in vivo physiological state compared to immortalized cell lines. springernature.comresearchgate.net For neuromuscular junction research, co-cultures of primary motor neurons and skeletal muscle cells are particularly valuable. nih.gov

Detailed Research Findings:

Primary neuronal cultures are a cornerstone of in vitro neurotoxicology, allowing for the study of basic neuronal properties and the effects of chemical compounds. springernature.comresearchgate.net Co-culture systems of rodent spinal cord explants with primary myoblasts have been developed to study the formation and maintenance of neuromuscular junctions. nih.gov These systems allow for the formation of functional NMJs with postsynaptic specializations, providing a platform to investigate fundamental aspects of synapse formation and function, which would be relevant for studying the impact of this compound. nih.gov

To better recapitulate the complexity of the neuromuscular junction, researchers utilize co-culture systems that bring together different cell types. nih.govnih.gov These can include motor neurons, skeletal muscle cells, and even Schwann cells, which all play a role in the function of the NMJ. nih.gov

Detailed Research Findings:

Significant advancements have been made in developing co-culture systems that model the human neuromuscular junction. nih.gov These systems often utilize human stem cell-derived motor neurons and skeletal muscle cells. nih.govresearchgate.net The formation of functional NMJs in these co-cultures is demonstrated by motor neuron-induced muscle contractions, which can be observed and quantified. nih.govresearchgate.net Such models provide a powerful platform to study neuromuscular diseases and for drug screening. nih.govfrontiersin.org For instance, a human neuromuscular co-culture system using iPSC-derived motor neurons and 3D skeletal muscle tissue has been used to model Amyotrophic Lateral Sclerosis (ALS). frontiersin.org These sophisticated models would be ideal for detailed investigations into the long-term effects and potential toxicity of this compound on the human neuromuscular junction.

Three-Dimensional (3D) In Vitro Models and Organoids for Complex Biological Systems

Three-dimensional (3D) in vitro models and organoids represent the cutting edge of preclinical research, offering a more physiologically relevant environment compared to traditional 2D cultures. acs.orgmdpi.com These models can better mimic the complex architecture and cell-cell interactions of native tissues. acs.orgmdpi.com

Detailed Research Findings:

The development of neuromuscular organoids from human pluripotent stem cells has been a significant breakthrough. oup.commdc-berlin.de These organoids self-organize to form spinal cord neurons and skeletal muscle tissue that are functionally connected, forming neuromuscular junctions. mdc-berlin.de A key feature of these models is the development of functional neuromuscular junctions that can transmit signals leading to muscle contraction. mdc-berlin.de These contractions can be blocked by neuromuscular blocking agents, demonstrating the functionality of the synapses. oup.com Neuromuscular organoids have been used to model diseases like myasthenia gravis. oup.com The ability to maintain these organoids for extended periods allows for the study of NMJ development, maintenance, and degeneration, making them a highly promising platform for investigating the chronic effects of compounds like this compound. oup.comnih.gov

In Vitro Studies for Assessing Metabolic Stability and Interactions

In vitro metabolic stability assays are crucial in drug discovery and development to predict a compound's in vivo behavior. nuvisan.compharmaron.com These assays typically use liver microsomes or hepatocytes to determine the rate at which a compound is metabolized. nuvisan.comlabcorp.com

Detailed Research Findings:

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile. researchgate.netnih.gov In vitro systems such as liver microsomes and hepatocytes are used to calculate parameters like intrinsic clearance and half-life. labcorp.comresearchgate.net For this compound, which is a metabolite itself, these studies would be important to understand its own potential for further metabolism and clearance.

Furthermore, in vitro assays are essential for evaluating potential drug-drug interactions. youtube.com These studies often involve incubating the compound of interest with a panel of cytochrome P450 (CYP) enzymes to determine if it acts as a substrate, inhibitor, or inducer of these key drug-metabolizing enzymes. fda.gov While specific data on the metabolic stability and interaction profile of this compound from these in vitro systems is not detailed in the provided search results, the methodologies are standard practice in pharmacology and would be critical for a comprehensive preclinical evaluation of the compound.

Table 3: Common In Vitro Systems for Metabolic Studies

| In Vitro System | Primary Use | Key Parameters Measured |

|---|---|---|

| Liver Microsomes | Assessing Phase I metabolism (e.g., CYP-mediated). pharmaron.comlabcorp.com | Intrinsic clearance, metabolic half-life. labcorp.comresearchgate.net |

| Hepatocytes | Assessing both Phase I and Phase II metabolism. pharmaron.comlabcorp.com | Intrinsic clearance, metabolite profiling. labcorp.com |

| Recombinant CYP Enzymes | Identifying specific enzymes involved in metabolism and assessing inhibition/induction potential. researchgate.netfda.gov | IC50/Ki values for inhibition, EC50/Emax for induction. |

Animal Models for Pharmacological and Pharmacokinetic Investigations (e.g., cats, rats)

Preclinical studies utilizing animal models have been instrumental in characterizing the pharmacological and pharmacokinetic profiles of this compound, the primary metabolite of the neuromuscular blocking agent vecuronium bromide. Notably, research involving cats and rats has provided significant insights into its potency, mechanism of action, and metabolic fate.

Pharmacological Investigations in Feline Models

Cats have been used as an in vivo model to understand the neuromuscular blocking effects of vecuronium and its metabolites. In one comparative study, the neuromuscular blocking actions of equipotent doses of vecuronium and its three putative metabolites, including 3-desacetylvecuronium (also referred to as 3-hydroxy vecuronium), were investigated. A key finding from this research was the significant role of the liver in the duration of action of these compounds. When the liver was excluded from circulation, there was a marked prolongation of the duration of action for all compounds, averaging a 100% increase nih.gov.

Furthermore, intraportal injection of the 3-hydroxy metabolite resulted in a shortening of its duration of action and a decrease in the maximum blockade achieved nih.gov. This suggests that hepatic uptake is a critical determinant of the duration of action for this compound in the cat model nih.gov. These findings underscore the importance of hepatic function in modulating the pharmacological effects of this metabolite.

| Compound | Effect of Liver Exclusion from Circulation | Effect of Intraportal Injection |

|---|---|---|

| Vecuronium | Marked prolongation of action (average 100%) | Not specified as significant |

| 3-hydroxy vecuronium (Desacetylvecuronium) | Marked prolongation of action (average 100%) | Shortening of duration and decrease in maximum blockade |

| 17-hydroxy vecuronium | Marked prolongation of action (average 100%) | Not specified as significant |

| 3,17-dihydroxy vecuronium | Marked prolongation of action (average 100%) | Not specified as significant |

Pharmacological and Pharmacokinetic Studies in Rodent Models

Rat models, particularly in vitro preparations of the rat hemidiaphragm and the isolated perfused rat liver, have been employed to elucidate the potency and metabolic pathways of this compound.

In an in vitro study using the rat hemidiaphragm, the relative potency of vecuronium and its metabolites was determined. The research established dose-response relationships for each compound individually and in combination. The findings indicated that 3-desacetylvecuronium is a pharmacologically active compound with a potent neuromuscular blocking effect. The relative potency at the EDmax50 level (the dose producing 50% of the maximal effect) for vecuronium and 3-desacetylvecuronium was found to be in the order of 1:1.2, respectively nih.gov. This demonstrates that this compound is slightly more potent than its parent compound, vecuronium, in this model nih.gov. The study also revealed that the interaction between vecuronium and 3-desacetylvecuronium is additive nih.gov.

| Compound | Relative Potency (EDmax50) |

|---|---|

| Vecuronium | 1 |

| 3-desacetylvecuronium | 1.2 |

| 3,17-desacetylvecuronium | 27 |

Pharmacokinetic investigations using the isolated perfused rat liver model have shed light on the hepatic uptake and excretion of vecuronium and its metabolites. In these studies, after the administration of vecuronium to the perfusate, approximately 30% of the injected dose was excreted in the bile as the 3-hydroxy metabolite (Desacetylvecuronium) nih.gov. This indicates that the rat liver rapidly takes up vecuronium and metabolizes it, with a significant portion being eliminated in the bile as this compound nih.gov. No metabolites were detected in the perfusate, suggesting efficient hepatic clearance nih.gov.

Comparative Pharmacological Analyses of Desacetylvecuronium Bromide

Comparison with Vecuronium (B1682833) Bromide and its Other Metabolites (e.g., 17-desacetylvecuronium, 3,17-bisdesacetylvecuronium)

Desacetylvecuronium bromide, specifically the 3-desacetylvecuronium (B1250577) metabolite, is the primary and most clinically significant metabolite of vecuronium bromide. It is pharmacologically active and contributes to the neuromuscular blockade observed after the administration of its parent compound. The other potential metabolites, 17-desacetylvecuronium and 3,17-bisdesacetylvecuronium, are not formed in clinically significant amounts and have minimal neuromuscular blocking activity. aneskey.com Therefore, the comparative analysis primarily focuses on 3-desacetylvecuronium bromide versus vecuronium bromide.

Differential Pharmacodynamics Profiles

Both vecuronium bromide and its metabolite, 3-desacetylvecuronium bromide, are nondepolarizing neuromuscular blocking agents that act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors on the motor endplate. drugbank.com However, their potencies differ. Studies in human volunteers have shown that 3-desacetylvecuronium is a potent neuromuscular blocking drug itself. The concentrations required to produce 50% neuromuscular block (a measure of potency) were found to be 123 ng/mL for 3-desacetylvecuronium and 102 ng/mL for vecuronium. nih.gov This indicates that vecuronium is slightly more potent than its 3-desacetyl metabolite.

Contrasting Pharmacokinetic Behavior

The pharmacokinetic profiles of 3-desacetylvecuronium bromide and vecuronium bromide show notable differences. nih.gov A study comparing the two compounds in healthy volunteers revealed that 3-desacetylvecuronium has a smaller plasma clearance and a larger steady-state distribution volume than vecuronium. nih.gov Consequently, 3-desacetylvecuronium has a longer terminal elimination half-life and a longer mean residence time in the body compared to its parent compound. nih.gov

The renal clearance of 3-desacetylvecuronium is also higher than that of vecuronium. nih.gov It is important to note that the conversion to 3-desacetylvecuronium accounts for approximately 12% of the clearance of vecuronium. nih.gov These pharmacokinetic differences, particularly the prolonged half-life of the active metabolite, can lead to a prolonged neuromuscular blockade, especially with long-term administration of vecuronium in settings like the intensive care unit. nih.gov

Table 1: Comparative Pharmacokinetic Parameters of this compound and Vecuronium Bromide

| Parameter | This compound | Vecuronium Bromide |

| Plasma Clearance | Smaller | Larger |

| Steady-State Distribution Volume | Larger | Smaller |

| Terminal Elimination Half-Life | Longer | Shorter |

| Mean Residence Time | Longer | Shorter |

| Renal Clearance | Higher | Lower |

Comparative Evaluation with Other Aminosteroid (B1218566) Neuromuscular Blocking Agents (e.g., Pancuronium (B99182), Rocuronium (B1662866), Pipecuronium)

This compound's parent compound, vecuronium, belongs to the aminosteroid class of neuromuscular blocking agents. derangedphysiology.com A comparison with other drugs in this class, such as pancuronium and rocuronium, provides further context for its pharmacological profile.

Vecuronium is structurally similar to pancuronium but lacks a methyl group, which results in reduced vagolytic (heart rate-increasing) effects. nih.gov Compared to pancuronium, vecuronium has a more rapid clearance and a shorter elimination half-life, leading to a shorter duration of action. nih.gov The potency of vecuronium and pancuronium in producing neuromuscular blockade is similar. nih.gov

Rocuronium, another aminosteroid, has a faster onset of action compared to vecuronium. While both are considered intermediate-acting agents, rocuronium's pharmacokinetic profile is similar to that of vecuronium, with primary elimination through the liver. nih.gov Unlike vecuronium, rocuronium does not have a clinically significant active metabolite. nih.gov

Table 2: Comparative Properties of Aminosteroid Neuromuscular Blocking Agents

| Agent | Potency | Onset of Action | Duration of Action | Primary Elimination | Active Metabolites |

| Vecuronium | High | Intermediate | Intermediate | Hepatic | Yes (3-desacetylvecuronium) |

| Pancuronium | High | Slower | Long | Renal/Hepatic | Yes (modestly active) |

| Rocuronium | Lower | Rapid | Intermediate | Hepatic | No |

| Pipecuronium | High | Slower | Long | Renal | No |

Cross-Class Comparisons with Benzylisoquinolinium Neuromuscular Blocking Agents (e.g., Atracurium (B1203153), Cisatracurium (B1209417), Mivacurium)

The benzylisoquinolinium class of neuromuscular blocking agents differs from the aminosteroid class in terms of chemical structure, metabolism, and side effect profiles. derangedphysiology.com

Atracurium and its isomer, cisatracurium, undergo Hofmann elimination (a non-enzymatic degradation at physiological pH and temperature) and ester hydrolysis for their metabolism. nih.gov This is a key difference from the hepatic metabolism of vecuronium and its metabolite. nih.gov This unique metabolism makes atracurium and cisatracurium suitable for patients with renal or hepatic impairment. nih.gov Unlike vecuronium, atracurium can cause histamine (B1213489) release, which may lead to hypotension and tachycardia. nih.gov Cisatracurium is less likely to cause histamine release compared to atracurium. nih.gov

Mivacurium is a short-acting benzylisoquinolinium agent that is metabolized by plasma cholinesterase. squarespace.com Its duration of action is significantly shorter than that of the intermediate-acting vecuronium.

Table 3: Comparative Properties of Aminosteroid vs. Benzylisoquinolinium Neuromuscular Blocking Agents

| Feature | Aminosteroids (e.g., Vecuronium) | Benzylisoquinoliniums (e.g., Atracurium, Cisatracurium) |

| Chemical Structure | Steroid-based | Isoquinoline-based |

| Metabolism | Primarily hepatic | Hofmann elimination and ester hydrolysis |

| Histamine Release | Minimal | Can be significant (especially with atracurium) |

| Cardiovascular Effects | Generally stable | Potential for hypotension and tachycardia due to histamine release |

| Active Metabolites | Can be clinically significant (e.g., 3-desacetylvecuronium) | Laudanosine (can have CNS effects) |

Emerging Research Avenues and Future Directions for Desacetylvecuronium Bromide Studies

Elucidation of Comprehensive Metabolic Fate and Potential Novel Metabolites

The metabolism of vecuronium (B1682833) bromide is known to produce three active metabolites: 3-desacetylvecuronium (B1250577), 17-desacetylvecuronium, and 3,17-desacetylvecuronium nih.gov. Among these, 3-desacetylvecuronium is the primary and most potent, exhibiting approximately 80% of the neuromuscular blocking activity of the parent compound. The characterization of these metabolites has been achieved through techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection and mass spectrometry nih.gov.

Table 1: Known Metabolites of Vecuronium Bromide

| Metabolite | Relative Potency (compared to Vecuronium) |

| 3-Desacetylvecuronium bromide | ~80% |

| 17-Desacetylvecuronium bromide | Less potent than 3-desacetylvecuronium |

| 3,17-Desacetylvecuronium bromide | Significantly less potent |

Interactive Data Table: This table is a summary of the known metabolites of vecuronium bromide and their relative potencies. The data is based on existing literature and highlights the significance of 3-desacetylvecuronium as the major active metabolite.

Deeper Understanding of Receptor Subtype-Specific Interactions

The pharmacological effects of desacetylvecuronium bromide are primarily mediated through competitive antagonism at the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. However, the aminosteroid (B1218566) class of neuromuscular blocking agents, to which vecuronium and its metabolites belong, are also known to interact with muscarinic acetylcholine receptors (mAChRs) nih.gov. This interaction with mAChRs, particularly the M2 and M3 subtypes, may account for some of the cardiovascular side effects observed with these agents nih.gov.

Future research should aim to delineate the binding affinities and functional activities of this compound across a wide range of nAChR and mAChR subtypes. For instance, detailed in vitro binding assays using cell lines expressing specific receptor subtypes (e.g., neuronal nAChRs such as α7 and α4β2, and muscarinic M1, M2, and M3 receptors) would provide a comprehensive receptor interaction profile. Understanding the selectivity of this compound for different receptor subtypes is crucial for predicting its potential side effects and for identifying potential new therapeutic applications.

Table 2: Potential Receptor Subtype Interactions for Investigation

| Receptor Family | Subtypes of Interest | Potential Clinical Relevance |

| Nicotinic Acetylcholine Receptors (nAChR) | Muscle-type (α1)2βγδ, Neuronal α7, α4β2 | Neuromuscular blockade, autonomic side effects |

| Muscarinic Acetylcholine Receptors (mAChR) | M1, M2, M3 | Cognitive effects, cardiovascular effects |

Interactive Data Table: This table outlines the key receptor subtypes for which the interaction with this compound should be investigated. A detailed understanding of these interactions could lead to a better prediction of the compound's clinical effects.

Development of Advanced In Vitro/In Silico Predictive Models

The development of predictive models for the pharmacokinetics and pharmacodynamics of neuromuscular blocking agents is an active area of research. In vitro models, such as co-cultures of neurons and muscle cells to create functional neuromuscular junctions, offer a platform to study the effects of compounds like this compound in a controlled environment. These models can be used to assess potency, onset and duration of action, and to screen for potential liabilities.